1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione
Overview
Description
1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione is a chemical compound known for its potent inhibitory effects on aldose reductase, an enzyme involved in the polyol pathway. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diabetic complications such as neuropathy and cataracts .
Mechanism of Action
Target of Action
The primary target of 1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin, also known as M-16209, is AKR1B1 , an enzyme also known as aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol, a process that can contribute to various complications in diabetic patients .
Mode of Action
M-16209 interacts with aldose reductase in an uncompetitive manner with respect to both glyceraldehyde and NADPH . This means that the compound binds to the enzyme-substrate complex, altering the enzyme’s activity and reducing its ability to convert glucose to sorbitol .
Biochemical Pathways
The primary biochemical pathway affected by M-16209 is the polyol pathway . By inhibiting aldose reductase, M-16209 reduces the conversion of glucose to sorbitol. This can help prevent the accumulation of sorbitol, which can cause osmotic stress and contribute to diabetic complications .
Result of Action
The inhibition of aldose reductase by M-16209 leads to a decrease in the accumulation of sorbitol . This can help prevent osmotic stress and cellular damage, particularly in the context of diabetic complications. For example, M-16209 has been shown to be effective in preventing galactosemic cataracts and ameliorating diabetic neuropathy .
Biochemical Analysis
Biochemical Properties
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin has been shown to interact with the enzyme aldose reductase (AR) . The inhibition of AR by this compound is uncompetitive with respect to both glyceraldehyde and NADPH . This suggests that the compound binds to a site on the enzyme that is distinct from the active site, altering the enzyme’s conformation and reducing its activity .
Cellular Effects
In cellular studies, 1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin has been found to suppress galactitol accumulation in human erythrocytes cultured in high galactose conditions . This suggests that the compound may influence cellular function by modulating polyol pathway activity .
Molecular Mechanism
At the molecular level, 1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin exerts its effects by inhibiting the activity of aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary metabolic pathway for glucose. By inhibiting this enzyme, the compound can potentially modulate the metabolic flux through this pathway .
Metabolic Pathways
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin is known to interact with the polyol pathway by inhibiting aldose reductase
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its effects on biological systems, particularly its role in inhibiting aldose reductase.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzo[B]furan-2-ylsulfonyl)hydantoin: Similar in structure but with a chlorine atom instead of bromine.
ONO-2235: Another aldose reductase inhibitor with different structural features.
Sorbinil: A well-known aldose reductase inhibitor used for comparison in research studies.
Uniqueness
1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione is unique due to its specific inhibitory effects on aldose reductase and its potential therapeutic applications in treating diabetic complications. Its structural features, such as the bromine atom and the sulfonyl hydantoin moiety, contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
1-[(3-bromo-1-benzofuran-2-yl)sulfonyl]imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O5S/c12-9-6-3-1-2-4-7(6)19-10(9)20(17,18)14-5-8(15)13-11(14)16/h1-4H,5H2,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUDHQFSBHLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1S(=O)(=O)C2=C(C3=CC=CC=C3O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155989 | |
Record name | M 16209 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128851-36-5 | |
Record name | M 16209 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128851365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | M 16209 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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